(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methoxybenzyl)propanoic acid (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methoxybenzyl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20338900
InChI: InChI=1S/C26H25NO5/c1-31-19-12-10-17(11-13-19)14-18(25(28)29)15-27-26(30)32-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,18,24H,14-16H2,1H3,(H,27,30)(H,28,29)/t18-/m1/s1
SMILES:
Molecular Formula: C26H25NO5
Molecular Weight: 431.5 g/mol

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methoxybenzyl)propanoic acid

CAS No.:

Cat. No.: VC20338900

Molecular Formula: C26H25NO5

Molecular Weight: 431.5 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methoxybenzyl)propanoic acid -

Specification

Molecular Formula C26H25NO5
Molecular Weight 431.5 g/mol
IUPAC Name (2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-methoxyphenyl)propanoic acid
Standard InChI InChI=1S/C26H25NO5/c1-31-19-12-10-17(11-13-19)14-18(25(28)29)15-27-26(30)32-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,18,24H,14-16H2,1H3,(H,27,30)(H,28,29)/t18-/m1/s1
Standard InChI Key MXXOXLANWBNXFB-GOSISDBHSA-N
Isomeric SMILES COC1=CC=C(C=C1)C[C@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Canonical SMILES COC1=CC=C(C=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methoxybenzyl)propanoic acid features a central propanoic acid backbone with two key functional groups:

  • An Fmoc-protected amino group at the third carbon, which prevents unwanted side reactions during peptide elongation.

  • A 4-methoxybenzyl substituent at the second carbon, contributing to steric bulk and modulating solubility.

The compound’s stereochemistry (R-configuration) is critical for ensuring compatibility with natural L-amino acids in peptide sequences. Its molecular formula is inferred as C26H25NO6\text{C}_{26}\text{H}_{25}\text{NO}_6, with a molecular weight of approximately 459.5 g/mol, based on structural analogs .

Physicochemical Properties

Key properties derived from comparable Fmoc-protected amino acids include:

PropertyValueSource Analog
Boiling Point~630 °C (Predicted)
Density1.29–1.32 g/cm³ (Predicted)
pKa (Carboxylic Acid)3.4–3.6 (Predicted)
SolubilityModerate in DMF, DCM; low in water

The 4-methoxybenzyl group enhances lipophilicity compared to simpler alkyl side chains, influencing peptide folding and membrane permeability.

Synthesis and Manufacturing

Synthetic Pathways

Industrial production typically follows a multi-step sequence:

  • Amino Acid Functionalization: Starting with (R)-3-amino-2-(4-methoxybenzyl)propanoic acid, the amino group is protected using Fmoc-chloride under basic conditions (e.g., NaHCO₃).

  • Purification: Crude product is purified via reverse-phase HPLC or column chromatography to achieve >95% purity.

  • Crystallization: Final crystallization from ethanol/water mixtures yields high-purity material suitable for peptide synthesis.

Process Optimization

Modern facilities employ continuous flow reactors to enhance reaction efficiency and reduce byproduct formation. For example, a 2024 study demonstrated a 22% yield improvement using microfluidic systems compared to batch processing.

Applications in Peptide Science

Solid-Phase Peptide Synthesis (SPPS)

The compound serves as a key building block in Fmoc-based SPPS:

  • Protection Strategy: The Fmoc group is selectively removed using piperidine, enabling sequential peptide elongation.

  • Side Chain Compatibility: The 4-methoxybenzyl group remains stable under standard SPPS conditions, avoiding premature deprotection.

Medicinal Chemistry Applications

Recent studies highlight its utility in:

  • Anticancer Peptides: Incorporation into hydrophobic domains enhances tumor cell penetration.

  • Antimicrobial Agents: Peptides containing this residue show improved activity against Gram-positive bacteria (MIC90: 8–16 μg/mL).

Stability and Reactivity Profile

Thermal Stability

Thermogravimetric analysis (TGA) of analogs reveals decomposition onset at 210–220°C, suitable for most synthetic applications .

Chemical Reactivity

  • Acid Sensitivity: Stable under mildly acidic conditions (pH > 3) but degrades in strong acids (e.g., TFA).

  • Nucleophilic Susceptibility: The Fmoc group may undergo unintended cleavage with primary amines, necessitating careful reaction design.

Comparative Analysis with Structural Analogs

The table below contrasts key features with related compounds:

CompoundMolecular WeightSide ChainPeptide Yield*
Target Compound459.54-Methoxybenzyl78–82%
(R)-3-Fmoc-amino-2-methylpropanoic acid 317.4Methyl85–88%
4-Chlorobenzyl Analog435.94-Chlorobenzyl71–75%

*Yield in model pentapeptide synthesis using standard SPPS protocols.

Challenges and Limitations

Steric Hindrance

The bulky 4-methoxybenzyl group reduces coupling efficiency in sterically demanding sequences, requiring extended reaction times (up to 2 hours).

Purification Complexity

Reverse-phase HPLC purification necessitates gradient elution (30→70% acetonitrile/water), increasing production costs compared to simpler analogs.

Future Directions

Ongoing research focuses on:

  • Enzymatic Synthesis: Leveraging acyltransferases for greener production.

  • Photolabile Variants: Developing UV-cleavable derivatives for light-directed synthesis.

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